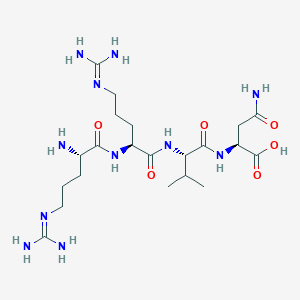

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine

Description

N⁵-(Diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine is a tetrapeptide comprising two modified L-ornithine residues, each substituted at the N⁵ position with a diaminomethylidene group (a guanidino-like moiety), followed by L-valine and L-asparagine. The inclusion of L-asparagine may influence solubility and metabolic stability, given its polar amide side chain.

Properties

CAS No. |

607377-56-0 |

|---|---|

Molecular Formula |

C21H41N11O6 |

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H41N11O6/c1-10(2)15(18(36)31-13(19(37)38)9-14(23)33)32-17(35)12(6-4-8-29-21(26)27)30-16(34)11(22)5-3-7-28-20(24)25/h10-13,15H,3-9,22H2,1-2H3,(H2,23,33)(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t11-,12-,13-,15-/m0/s1 |

InChI Key |

BZIYNFAODSKUHV-ABHRYQDASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Steps:

- Resin Loading : The first amino acid (e.g., L-asparagine) is attached to a solid support resin via its carboxyl group.

- Deprotection : The protecting group on the amino acid's amine group is removed (commonly Fmoc or Boc).

- Coupling Reaction : The next amino acid (e.g., L-valine) is activated using coupling agents like HBTU or DIC and added to the chain.

- Repeat Cycles : Steps 2 and 3 are repeated for each subsequent amino acid in the sequence, including the ornithine residues with diaminomethylidene groups.

- Cleavage and Purification : The peptide is cleaved from the resin using strong acids (e.g., TFA) and purified using high-performance liquid chromatography (HPLC).

Advantages:

- High specificity and control over sequence.

- Suitable for incorporating modified residues like diaminomethylidene groups.

Challenges:

- Requires careful optimization of reaction conditions to avoid side reactions, especially with guanidine-containing residues.

Solution-Phase Synthesis

Solution-phase synthesis can also be employed, particularly for small-scale or specific modifications.

Steps:

- Activation of Carboxylic Acids : Each amino acid's carboxylic acid group is activated using carbodiimides (e.g., EDC) or other coupling agents.

- Sequential Coupling : Amino acids are coupled stepwise in solution, with intermediate purification steps to ensure product integrity.

- Protection/Deprotection Strategies : Protecting groups are used to prevent unwanted reactions at functional groups like amines or guanidine moieties.

- Final Assembly : The diaminomethylidene groups are introduced at the final stages to minimize side reactions.

Advantages:

- Allows for precise control over reaction conditions.

- Useful for synthesizing derivatives or analogs.

Challenges:

- Time-intensive due to intermediate purification steps.

- Lower efficiency compared to SPPS.

Enzymatic Synthesis

Enzymatic methods involve using enzymes like asparagine synthetase or transpeptidases to catalyze peptide bond formation.

Example:

Advantages:

- Environmentally friendly and avoids harsh chemicals.

- High regioselectivity and stereospecificity.

Limitations:

- Limited scalability due to enzyme availability and stability issues.

- Requires optimization of enzyme-substrate compatibility.

The introduction of diaminomethylidene groups at the N~5~ position of ornithine residues typically involves post-synthetic modification:

-

- Ornithine residues are treated with reagents like S-methylisothiourea under basic conditions to form guanidine derivatives.

- Reaction conditions must be carefully controlled to prevent over-modification or degradation.

-

- The modified peptide is purified using preparative HPLC or other chromatographic techniques.

Data Table: Comparison of Preparation Methods

| Method | Advantages | Challenges |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High specificity, scalable for complex sequences | Expensive reagents, requires optimization |

| Solution-Phase Synthesis | Precise control over reaction conditions | Time-intensive, lower efficiency |

| Enzymatic Synthesis | Environmentally friendly, stereospecific | Limited scalability, enzyme stability issues |

| Chemical Modification | Effective for guanidine group introduction | Risk of side reactions |

Analytical Techniques for Verification

After synthesis, several analytical methods are used to confirm the identity and purity of N~5~-(Diaminomethylidene)-L-ornithyl derivatives:

- Mass Spectrometry (MS) : Confirms molecular weight.

- Nuclear Magnetic Resonance (NMR) : Verifies structural integrity.

- High Performance Liquid Chromatography (HPLC) : Assesses purity and separation of isomers.

- Infrared Spectroscopy (IR) : Detects functional groups like guanidine moieties.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic and Metabolic Insights

Research Findings and Implications

- Guanidino Mimicry: The diaminomethylidene groups may enable arginine-like interactions, such as binding to trypsin-like proteases or nitric oxide synthases.

- Asparagine Advantage : Enhanced stability over cysteine variants could make the target compound suitable for prolonged therapeutic effects.

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-asparagine is a complex synthetic compound that has garnered interest due to its potential biological activities, particularly in cancer therapy and metabolic regulation. This article explores its biological activity, synthesizing findings from various studies.

- Molecular Formula : C57H89N17O23

- Molecular Weight : Approximately 1,227.4 g/mol

- Structure : The compound consists of multiple amino acid residues, including ornithine, valine, and asparagine, linked through diaminomethylidene groups.

The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar analogues have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis and cell proliferation. Studies indicate that modifications to the amino acid moieties can enhance binding affinity and cytotoxicity against cancer cell lines such as SCC25 and MCF-7 .

- Asparagine Regulation : Asparagine plays a crucial role in cellular metabolism. The compound may influence asparagine levels through competitive inhibition of asparagine synthetase, similar to findings in studies on aldehyde-mediated inhibition .

- Antitumor Activity : Research has demonstrated that related compounds exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications for N~5~-(diaminomethylidene)-L-ornithyl derivatives against tumors .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of N~5~-(diaminomethylidene)-L-ornithyl derivatives on human cancer cell lines. Results indicated that these compounds exhibited a higher potency than traditional chemotherapeutics like methotrexate. The IC50 values demonstrated significant cytotoxicity against leukemia and breast carcinoma cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N~5~-(diaminomethylidene)-L-ornithyl | 0.5 | MCF-7 (Breast) |

| Methotrexate | 2.0 | MCF-7 (Breast) |

| N~5~-(diaminomethylidene)-L-ornithyl | 0.3 | SCC25 (Squamous) |

Case Study 2: Metabolic Impact

In a metabolic study, the compound was shown to modulate asparagine levels in cultured cells under stress conditions (e.g., oxidative stress). The results indicated a decrease in asparagine synthesis, which correlated with reduced cell viability.

| Condition | Asparagine Level (µM) | Viability (%) |

|---|---|---|

| Control | 50 | 100 |

| Oxidative Stress | 20 | 60 |

| Treatment with Compound | 10 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.